![molecular formula C18H23N5O4 B2541191 8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-21-3](/img/structure/B2541191.png)
8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
BenchChem offers high-quality 8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Compounds structurally related to "8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide" are often synthesized for their potential biological activities. For example, derivatives of imidazo[1,2,4]triazines and other heterocyclic compounds have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial activities (Abu‐Hashem et al., 2020), (Remers et al., 2015), (Bektaş et al., 2007).
Anticancer and Antioxidant Agents
Research on related compounds has shown that fused heterocyclic triazines, synthesized from various amines and acyl imidates, exhibit notable anticancer and antioxidant activities. These studies highlight the potential of these compounds as therapeutic agents due to their ability to modulate biological pathways and protect against oxidative stress (Bekircan et al., 2005).
Novel Synthetic Routes and Chemical Properties
The synthesis of related compounds often involves novel synthetic routes that contribute to the field of synthetic organic chemistry. These routes can offer insights into the reactivity of imidazo[2,1-c][1,2,4]triazine derivatives and provide a foundation for developing new chemical transformations. Research in this area explores the chemistry of imidazo[2,1-c][1,2,4]triazines, including ring-opening reactions and the synthesis of novel derivatives with potential for further functionalization (Usova et al., 1989).
Photophysical and Thermal Properties
The study of dendrimeric complexes derived from related heterocyclic compounds has revealed interesting photophysical and magnetic behaviors. These findings are significant for the development of materials with specific optical and magnetic properties, which could have applications in sensors, imaging, and information storage (Uysal & Koç, 2010).
properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-4-27-14-7-5-13(6-8-14)22-9-10-23-17(25)15(20-21-18(22)23)16(24)19-12(2)11-26-3/h5-8,12H,4,9-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDYXLFBMGJRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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